N-Benzylacetamidine Hydrobromide: A Deep Dive into its Structure-Activity Relationship as a Selective iNOS Inhibitor
N-Benzylacetamidine Hydrobromide: A Deep Dive into its Structure-Activity Relationship as a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of N-Benzylacetamidine Hydrobromide and its analogs as selective inhibitors of inducible nitric oxide synthase (iNOS). Elevated levels of nitric oxide (NO) produced by iNOS are implicated in the pathophysiology of various inflammatory diseases and cancer, making selective iNOS inhibition a compelling therapeutic strategy. This document outlines the key structural determinants for potent and selective iNOS inhibition, presents quantitative biological data, details relevant experimental protocols, and visualizes the underlying signaling pathway.
Core Structure and Biological Activity
N-Benzylacetamidine Hydrobromide belongs to a class of amidine-containing compounds that act as competitive inhibitors of nitric oxide synthases. The core structure consists of a benzyl group attached to an acetamidine moiety. This structural motif allows it to mimic the substrate L-arginine and bind to the active site of the enzyme. The primary biological activity of interest for this class of compounds is the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications, as the constitutive eNOS and nNOS isoforms are responsible for essential physiological functions.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of N-benzylacetamidine derivatives against iNOS are highly dependent on the nature and position of substituents on the benzyl ring and modifications to the acetamidine group.
Substitution on the Benzyl Ring
The substitution pattern on the benzyl ring plays a critical role in modulating the inhibitory activity and selectivity.
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Unsubstituted Benzyl Ring: N-benzylacetamidine itself shows potent inhibition of iNOS with an IC50 value of 0.20 µM and exhibits high selectivity over eNOS (selectivity ratio > 1750).
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Aminomethyl Substitution: The introduction of an aminomethyl group at the meta-position of the benzyl ring, as seen in N-(3-(aminomethyl)benzyl)acetamidine (1400W), is a well-established strategy to enhance iNOS inhibitory activity and selectivity. This substitution allows for additional interactions within the active site of the enzyme.
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Other Substitutions: The addition of bulky and lipophilic groups can influence the binding affinity. For instance, linking an amidoalkyl or amidoaryl moiety to the N-[(3-aminomethyl)benzyl]acetamidine scaffold can provide additional hydrophobic contacts within the enzyme's active site[1].
Modifications of the Acetamidine Group
The acetamidine group is a key pharmacophore that interacts with the glutamate residue (Glu371) in the iNOS active site through hydrogen bonding[1]. Modifications to this group generally lead to a decrease in activity.
Impact of the Hydrobromide Salt
While the hydrobromide salt form is primarily used to improve the compound's solubility and stability, the core inhibitory activity is dictated by the N-benzylacetamidine cation.
Quantitative Data on iNOS and eNOS Inhibition
The following tables summarize the in vitro inhibitory activities of N-benzylacetamidine and its key analogs against iNOS and eNOS. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Structure | iNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |
| N-Benzylacetamidine (2) | 0.20 ± 0.02 | >350 | >1750 | ||
| N-(3-(aminomethyl)benzyl)acetamidine (1, W1400) | 0.49 ± 0.05 | >200 | >408 | ||
| Compound 1b | N-(3-(((4-nitrophenyl)sulfonamido)methyl)benzyl)acetamidine | 0.065 ± 0.003 | >50 | >770 | [2] |
| Compound 2b | N-(4-(((4-nitrophenyl)sulfonamido)methyl)benzyl)benzamidine | 0.832 ± 0.025 | >50 | >60 | [2] |
| Compound 10 | N-(3-((4-carboxybutanamido)methyl)benzyl)acetamidine | 0.428 ± 0.032 | >1000 | >2300 | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of N-Benzylacetamidine Hydrobromide and the in vitro assessment of its iNOS inhibitory activity.
Synthesis of N-Benzylacetamidine Hydrochloride
A common synthetic route for N-benzylacetamidine hydrochloride involves a three-step process as described in patent CN110878032A[3]:
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Preparation of Benzylhydroxylamine: Benzylhydroxylamine hydrochloride is treated with an aqueous solution of sodium hydroxide in toluene at a low temperature. The layers are separated to yield a toluene solution of benzylhydroxylamine.
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Formation of the Intermediate: Acetonitrile is added to the benzylhydroxylamine toluene solution and heated. The solvent is then removed under reduced pressure to obtain the intermediate product.
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Hydrogenation and Salt Formation: The intermediate is dissolved in ethyl acetate, and Raney nickel is added as a catalyst. The mixture is subjected to hydrogenation in an autoclave under hydrogen pressure at an elevated temperature. After the reaction, the catalyst is filtered off, and a solution of hydrogen chloride in methanol is added to the filtrate. Cooling and crystallization yield the target product, N-benzylacetamidine hydrochloride, with high purity[3]. To obtain the hydrobromide salt, hydrochloric acid would be replaced with hydrobromic acid.
In Vitro iNOS Inhibition Assay
The inhibitory activity of N-benzylacetamidine hydrobromide against iNOS can be determined by measuring the amount of nitric oxide (NO) produced from L-arginine. A widely used method is the Griess assay, which quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Principle: The Griess assay is a colorimetric method based on the diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration.
Materials:
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Recombinant iNOS enzyme
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L-arginine (substrate)
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NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (cofactors)
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Calmodulin
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Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)
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N-Benzylacetamidine Hydrobromide and other test compounds
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96-well microplates
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Microplate reader
Procedure:
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Enzyme Reaction:
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Prepare a reaction mixture containing the iNOS enzyme, L-arginine, and all the necessary cofactors in an appropriate buffer.
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Add varying concentrations of N-Benzylacetamidine Hydrobromide or other test inhibitors to the wells of a 96-well plate.
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Initiate the enzymatic reaction by adding the substrate, L-arginine.
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Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
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Nitrite Detection (Griess Assay):
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Data Analysis:
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Generate a standard curve using known concentrations of sodium nitrite.
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Determine the concentration of nitrite produced in each well from the standard curve.
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Calculate the percentage of iNOS inhibition for each concentration of the test compound.
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Visualization of the iNOS Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.
Caption: The iNOS signaling pathway, illustrating the induction of iNOS expression by inflammatory stimuli and its subsequent inhibition by N-Benzylacetamidine Hydrobromide.
Caption: A typical experimental workflow for determining the IC50 value of an iNOS inhibitor.
Conclusion
N-Benzylacetamidine Hydrobromide and its derivatives represent a promising class of selective iNOS inhibitors. The structure-activity relationship studies highlight the importance of the benzyl and acetamidine moieties for potent and selective inhibition. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel anti-inflammatory agents targeting the nitric oxide pathway. Further optimization of the N-benzylacetamidine scaffold, particularly through substitutions on the benzyl ring, may lead to the development of even more potent and selective iNOS inhibitors with therapeutic potential.
References
- 1. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
